6-Amino-3-methylbenzylamine

Medicinal Chemistry Serotonin Receptor Modulators Regioselective Cyclocondensation

6-Amino-3-methylbenzylamine (CAS 263713-35-5; synonyms: 2-amino-5-methylbenzylamine, 2-(aminomethyl)-4-methylaniline) is a bifunctional aromatic amine building block with molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. The compound features a benzylamine scaffold substituted with a methyl group at the 3-position and an amino group at the 6-position relative to the benzylic carbon, placing it within the class of ortho-substituted benzylamine derivatives.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 263713-35-5
Cat. No. B8747697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-methylbenzylamine
CAS263713-35-5
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)CN
InChIInChI=1S/C8H12N2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,9-10H2,1H3
InChIKeyQPTHAAPTCAZVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-methylbenzylamine CAS 263713-35-5: Procurement-Relevant Identity and Core Properties


6-Amino-3-methylbenzylamine (CAS 263713-35-5; synonyms: 2-amino-5-methylbenzylamine, 2-(aminomethyl)-4-methylaniline) is a bifunctional aromatic amine building block with molecular formula C8H12N2 and a molecular weight of 136.19 g/mol [1]. The compound features a benzylamine scaffold substituted with a methyl group at the 3-position and an amino group at the 6-position relative to the benzylic carbon, placing it within the class of ortho-substituted benzylamine derivatives. Its utility is primarily as a synthetic intermediate in medicinal chemistry, most notably for constructing dihydroquinazoline and quinazoline-based pharmacophores targeting serotonin receptors (e.g., 5-HT5A) and plasma kallikrein [2][3]. Commercially, it is typically supplied at 95% purity as a research-grade chemical, with availability limited to specialty chemical vendors [1].

Why 6-Amino-3-methylbenzylamine Cannot Be Replaced by Other Aminobenzylamine Isomers


Generic substitution among aminobenzylamine isomers fails because the precise positions of the methyl and amino substituents on the aromatic ring critically dictate both the synthetic outcome and the biological activity of downstream products [1]. In the synthesis of 5-HT5A receptor ligands described in US 7,348,332, 6-amino-3-methylbenzylamine provides the correct regiochemical orientation for cyclocondensation to form the dihydroquinazoline core; isomeric aminobenzylamines (e.g., 2-aminobenzylamine lacking the methyl group, or 4-amino-3-methylbenzylamine with a para-amino arrangement) would yield structurally distinct regioisomers with divergent pharmacological profiles [2]. Furthermore, substitution patterns on the benzylamine ring directly influence the binding affinity and steric interactions within the monoamine oxidase B (MAO-B) active site, as established by Edmondson et al., where meta-substituted benzylamines exhibit markedly different kinetic behavior compared to para-substituted analogs [3]. Consequently, procurement specifications must be compound-specific; an uninformed substitution risks generating an inactive or off-target compound, invalidating an entire synthetic or screening campaign.

6-Amino-3-methylbenzylamine CAS 263713-35-5: Quantitative Differentiation Evidence Guide


Regiochemical Specificity in 5-HT5A Receptor Ligand Synthesis: 6-Amino-3-methylbenzylamine vs. Unsubstituted Derivative

In the patented synthesis of (3,4-dihydro-quinazolin-2-yl)-indan-1-yl-amines as 5-HT5A receptor ligands, 6-amino-3-methylbenzylamine serves as the essential diamine component for constructing the dihydroquinazoline core [1]. The 3-methyl substituent is not merely decorative; it occupies a position that would otherwise be available for competing cyclization modes in the unsubstituted analog (2-aminobenzylamine). While the patent does not disclose comparative yields, the explicit selection of this specific isomer over other aminobenzylamines in all working examples constitutes implicit evidence of its unique regiochemical fitness for this pharmacophore [1].

Medicinal Chemistry Serotonin Receptor Modulators Regioselective Cyclocondensation

Meta-Substituted Benzylamine Interaction with MAO-B: Structural Requirements for Substrate Binding

A foundational mechanistic study by Edmondson et al. investigated the interaction of bovine liver mitochondrial MAO-B with a series of 11 ring-substituted benzylamine analogs [1]. Although 6-amino-3-methylbenzylamine was not one of the exact compounds tested, the study established that meta-substituted benzylamines exhibit binding affinities and reduction rates that are independent of the substituent's van der Waals volume, in sharp contrast to para-substituted analogs where affinity increases with hydrophobicity and reduction rate decreases with steric bulk [1]. A compound with both meta-amino and meta-methyl groups on the benzylamine scaffold would be predicted to retain meta-characteristic kinetics while potentially offering altered hydrogen-bonding capacity compared to simple meta-methyl benzylamine.

Monoamine Oxidase Enzyme Kinetics Structure-Activity Relationship (SAR)

Benzylamine Derivatives as Plasma Kallikrein Inhibitors: Substitution-Dependent Activity Identified in Patent Literature

Patent EP 2943483 B1 (Kalvista Pharmaceuticals) discloses benzylamine derivatives as plasma kallikrein inhibitors, a therapeutic strategy for hereditary angioedema [1]. The generic Markush structures encompass 6-amino-3-methylbenzylamine as a potential substructure for the P1/P2 moiety. While specific IC50 data for this exact compound is not disclosed, the patent's detailed SAR tables reveal that the presence and position of amino and methyl groups on the benzyl ring significantly modulate inhibitory potency against plasma kallikrein, with certain substitution patterns yielding IC50 values below 100 nM [1]. This establishes that the 6-amino-3-methyl substitution pattern occupies a specific, non-interchangeable position in the activity landscape of this chemotype.

Plasma Kallikrein Hereditary Angioedema Benzylamine Pharmacophore

6-Amino-3-methylbenzylamine CAS 263713-35-5: Evidence-Backed Application Scenarios for Procurement Planning


Synthesis of 5-HT5A Serotonin Receptor Modulators

Based on US Patent 7,348,332, 6-amino-3-methylbenzylamine is the essential diamine building block for the construction of (3,4-dihydro-quinazolin-2-yl)-indan-1-yl-amines, a class of compounds with demonstrated activity at the 5-HT5A serotonin receptor [1]. Procure this compound if your research involves the structure-activity relationship (SAR) studies of 5-HT5A ligands for CNS disorder indications including anxiety, depression, and sleep dysregulation. The specific 3-methyl-6-amino substitution pattern is mandatory for accessing the patent-granted chemical space.

Development of Plasma Kallikrein Inhibitors for Hereditary Angioedema

As disclosed in EP 2943483 B1, substituted benzylamines constitute the core pharmacophore of a series of plasma kallikrein inhibitors [2]. 6-Amino-3-methylbenzylamine is a key starting material for exploring this chemical series. Researchers engaged in the synthesis and biological evaluation of benzylamine-based serine protease inhibitors should prioritize this compound to ensure alignment with the patent SAR and to enable the preparation of derivatives within the claimed scope.

Mechanistic Probes for Monoamine Oxidase B Structure-Function Studies

The meta-substituted benzylamine scaffold of 6-amino-3-methylbenzylamine makes it a suitable candidate for probing the active site topology and catalytic mechanism of monoamine oxidase B (MAO-B) [3]. The Edmondson study established that meta-substituted benzylamines exhibit unique kinetic behavior independent of substituent steric volume, in contrast to para-substituted analogs. Researchers investigating the MAO-B active site can use this compound to test hypotheses about the role of ring substitution patterns on substrate binding and catalysis.

Heterocyclic Chemistry: Quinazoline and Dihydroquinazoline Library Synthesis

Several recent publications, including the base-promoted synthesis of 2-aryl quinazolines from 2-aminobenzylamines reported by Chatterjee et al. (2018) [4], have demonstrated the utility of 2-aminobenzylamine derivatives in transition-metal-free heterocycle synthesis. 6-Amino-3-methylbenzylamine is a viable substrate for extending these methodologies to methyl-substituted quinazoline libraries, enabling exploration of substituent effects on photophysical properties or biological activity of the resulting heterocycles.

Quote Request

Request a Quote for 6-Amino-3-methylbenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.